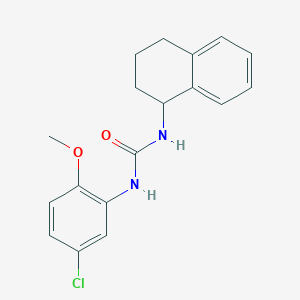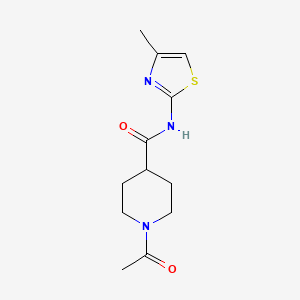![molecular formula C22H26N4O B4762250 2-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4762250.png)
2-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide
Overview
Description
2-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide, commonly known as JNJ-1661010, is a small molecule inhibitor of the protein kinase B (PKB) signaling pathway. PKB is a key mediator of cell survival and growth, making it an attractive target for cancer therapy.
Mechanism of Action
JNJ-1661010 inhibits the 2-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide signaling pathway by binding to the ATP-binding site of 2-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide. This prevents the activation of downstream signaling pathways that promote cell survival and growth. 2-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide inhibition also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
JNJ-1661010 has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. In addition, JNJ-1661010 has been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. JNJ-1661010 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
JNJ-1661010 is a potent and selective inhibitor of 2-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide, making it an attractive tool for studying the 2-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide signaling pathway. However, JNJ-1661010 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, JNJ-1661010 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
For JNJ-1661010 include further preclinical studies to better understand its mechanism of action and potential therapeutic applications. In addition, clinical trials will be needed to determine the safety and efficacy of JNJ-1661010 in humans. Other potential future directions include the development of more potent and selective 2-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide inhibitors, as well as the exploration of combination therapies that include JNJ-1661010 and other cancer treatments.
Scientific Research Applications
JNJ-1661010 has been extensively studied in preclinical models of cancer. In vitro studies have shown that JNJ-1661010 inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. In vivo studies have demonstrated that JNJ-1661010 inhibits tumor growth in mouse xenograft models of breast and prostate cancer.
properties
IUPAC Name |
2-methyl-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-16-8-4-5-9-18(16)22(27)23-17-10-11-20-19(14-17)24-21(25(20)2)15-26-12-6-3-7-13-26/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPRFTMNVRFURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-chloro-5-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4762167.png)
![2-iodo-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4762185.png)
![5-(2,4-dimethoxybenzylidene)-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4762186.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4762198.png)
![ethyl 2-({[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4762201.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B4762209.png)
![N-(5-chloro-2-hydroxyphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4762215.png)
![1-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-2-methylpiperidine](/img/structure/B4762226.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4762237.png)
![2-fluoro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4762244.png)

